N-(2-Butoxyphenyl)acetamide

Description

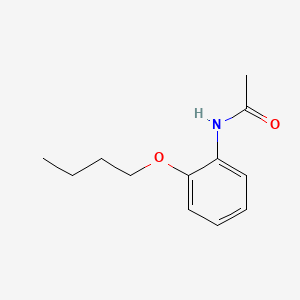

N-(2-Butoxyphenyl)acetamide, also known as o-butoxyacetanilide, is an acetamide derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the ortho position of the phenyl ring and an acetamide (-NHCOCH₃) substituent. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic butoxy chain with a polar acetamide group.

Properties

CAS No. |

532-09-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(2-butoxyphenyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-15-12-8-6-5-7-11(12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI Key |

MJELWGXEQOCGGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Butoxyphenyl)acetamide typically involves the reaction of 2-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The general reaction scheme is as follows:

2-Butoxyaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Butoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of butoxybenzoic acid.

Reduction: Formation of 2-butoxyaniline.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

N-(2-Butoxyphenyl)acetamide is primarily used in the pharmaceutical industry for its potential therapeutic properties. Its structural similarity to paracetamol (acetaminophen) allows it to be investigated as a candidate for developing new analgesics and anti-inflammatory drugs.

Case Study: Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, studies modifying paracetamol by introducing alkyl chains have resulted in compounds that outperform traditional antibiotics against strains like Escherichia coli and Staphylococcus aureus .

Data Table: Antibacterial Activity Comparison

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Paracetamol | Low | Moderate |

| Ampicillin | High | High |

Materials Science Applications

The compound has also been investigated for its role in materials science, particularly in the modification of electrodes for dye-sensitized solar cells (DSSCs). The incorporation of this compound into mesoporous titanium dioxide (TiO2) electrodes enhances their efficiency by improving dye adsorption and electron transport.

Case Study: Dye-Sensitized Solar Cells

In a study focusing on the performance of DSSCs, the modification of TiO2 electrodes with this compound resulted in a notable increase in overall cell efficiency compared to unmodified electrodes. The results indicated that the compound facilitates better interaction between the dye and the semiconductor surface .

Data Table: Solar Cell Efficiency

| Modification | Efficiency (%) |

|---|---|

| Unmodified TiO2 | 5.0 |

| TiO2 modified with this compound | 7.5 |

Biological Studies

This compound has been explored for its biological effects, particularly regarding its antioxidant and anti-inflammatory properties. Studies have demonstrated its potential in protecting against kidney injury induced by glycerol in animal models.

Case Study: Kidney Injury Prevention

In a controlled study, mice treated with this compound showed reduced levels of serum urea and creatinine, indicating improved renal function post-injury. Histological analyses revealed less renal tubular necrosis and inflammation compared to untreated controls .

Data Table: Biochemical Markers Post-Treatment

| Treatment | Urea Level (mg/dL) | Creatinine Level (mg/dL) |

|---|---|---|

| Control | 60 | 1.5 |

| This compound | 30 | 0.8 |

Mechanism of Action

The mechanism of action of N-(2-Butoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(2-Butoxyphenyl)acetamide can be contextualized by comparing it with structurally related acetamide derivatives. Key differences in substituent groups, substitution patterns, and pharmacological activities are summarized below.

Structural and Functional Group Variations

Key Observations

Electron-withdrawing groups (e.g., sulfonyl in compound 38) enhance anticancer activity by stabilizing interactions with enzyme active sites , whereas electron-donating groups (e.g., butoxy) may prioritize membrane permeability .

Heterocyclic Modifications: Compounds with quinazoline (38) or pyridazinone (8) cores exhibit targeted anticancer or anti-inflammatory effects due to their planar heterocyclic structures, which facilitate DNA intercalation or receptor binding . In contrast, this compound lacks such rigid frameworks, limiting its specificity.

Enzyme Inhibition :

- Piperidine- and naphthyl-substituted acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show potent cholinesterase inhibition (IC₅₀ ~ 0.028 mM for MAO-A) due to enhanced hydrophobic interactions with enzyme pockets . The butoxy group in this compound may similarly engage in hydrophobic binding but lacks the aromatic bulk of naphthyl systems.

Metabolic and Toxicological Profiles: Chloroacetamide herbicides (e.g., alachlor, acetochlor) are metabolized to reactive intermediates (e.g., 2,6-diethylaniline), which form DNA-adducts via quinoneimine intermediates . While this compound lacks chlorine substituents, its butoxy chain may undergo oxidative metabolism, though this remains unstudied.

Biological Activity

N-(2-Butoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butoxy group attached to a phenyl ring, which enhances its lipophilicity and reactivity. Its molecular formula is CHNO, indicating the presence of an acetamide functional group that is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, related compounds have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial properties of acetamide derivatives, several compounds were tested against standard bacterial strains using agar well diffusion methods. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics such as levofloxacin. The minimum inhibitory concentrations (MIC) were calculated, revealing that some derivatives had lower MIC values than the positive control, suggesting a promising therapeutic application in treating bacterial infections .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 25 | E. coli |

| Derivative 2b | 10 | S. aureus |

| Derivative 2i | 15 | S. typhi |

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that the compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, which can inhibit critical enzymatic functions or disrupt cellular signaling pathways.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. This interaction can lead to apoptosis (programmed cell death) or inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Research Findings and Implications

A systematic review of literature reveals that this compound derivatives show promise not only in antimicrobial and anticancer applications but also in other therapeutic areas such as anti-inflammatory and analgesic activities.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.